

Application Note: Optimized Synthesis of 2-Methoxy-5-methylnicotinonitrile

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Compound of Interest

Compound Name: 2-Methoxy-5-methylnicotinonitrile

CAS No.: 149379-73-7

Cat. No.: B587700

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Abstract & Strategic Analysis

2-Methoxy-5-methylnicotinonitrile (CAS: 149379-73-7) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., PDE4, Tyk2 inhibitors) and other bioactive small molecules. Its structural core—a pyridine ring substituted with a nitrile, a methyl group, and a labile methoxy handle—offers versatile orthogonality for downstream diversification.

This protocol details the synthesis of **2-Methoxy-5-methylnicotinonitrile** via a nucleophilic aromatic substitution (

) of 2-chloro-5-methylnicotinonitrile. Unlike standard chloropyridines, the presence of the electron-withdrawing cyano group at the 3-position significantly activates the 2-chloro substituent, facilitating substitution under milder conditions. However, this same activation renders the nitrile moiety susceptible to hydrolysis (to amide or acid) if moisture control or pH during workup is neglected.

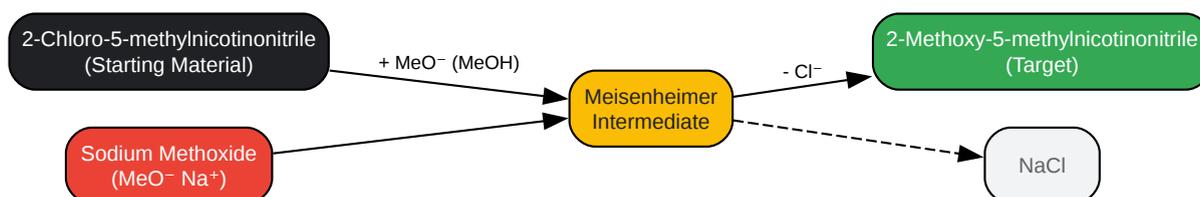
Key Reaction Features

- Mechanism: Addition-Elimination () proceeding through a Meisenheimer-like intermediate.

- Critical Quality Attribute (CQA): Control of the hydrolysis impurity (2-methoxy-5-methylnicotinamide).
- Scalability: The protocol is designed for gram-to-multigram scale with high atom economy.

Reaction Scheme & Mechanism

The synthesis relies on the displacement of the chloride leaving group by a methoxide nucleophile.[1] The reaction is driven by the electron deficiency of the pyridine ring, enhanced by the ortho-cyano group.



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Figure 1: Mechanistic pathway for the conversion of the chloro-precursor to the methoxy-target.

Materials & Equipment

Reagents

Reagent	CAS No.	Equiv.[2][3][4]	Role	Grade
2-Chloro-5-methylnicotinonitrile	66909-34-0	1.0	Substrate	>97% HPLC
Sodium Methoxide (NaOMe)	124-41-4	1.1 - 1.2	Nucleophile	25-30% wt in MeOH or Solid (95%)
Methanol (MeOH)	67-56-1	10-15 Vol	Solvent	Anhydrous (<0.05% H ₂ O)
Water	7732-18-5	N/A	Quench	Deionized
Ethyl Acetate / Hexanes	N/A	N/A	Extraction	ACS Grade

Equipment

- Three-neck round-bottom flask (equipped with temperature probe and N₂ inlet).
- Reflux condenser.
- Magnetic stirrer or overhead stirrer (for >50g scale).
- Ice-water bath.
- Rotary evaporator.

Experimental Protocol

Step 1: Reaction Setup

- Preparation: Flame-dry or oven-dry the reaction vessel. Purge with Nitrogen () or Argon for 10 minutes to ensure an inert atmosphere.
 - Rationale: Moisture exclusion is critical. Water competes with methoxide, potentially leading to hydrolysis of the nitrile group to an amide.

- Solubilization: Charge 2-Chloro-5-methylnicotinonitrile (1.0 eq) into the flask. Add Anhydrous Methanol (10 volumes). Stir until fully dissolved.

Step 2: Nucleophile Addition

- Cooling: Cool the solution to 0–5°C using an ice bath.
- Addition: Dropwise add Sodium Methoxide solution (1.15 eq) over 15–20 minutes.
 - Note: If using solid NaOMe, dissolve it separately in anhydrous MeOH before addition to prevent hot-spots.
 - Observation: A slight color change (often to yellow/orange) may occur due to the formation of the anionic intermediate.

Step 3: Reaction & Monitoring

- Heating: Remove the ice bath. Allow the reaction to warm to room temperature (RT).
- Optimization: While the reaction may proceed at RT over 12 hours, heating to reflux (65°C) for 2–4 hours ensures complete conversion and solubilization of any intermediates.
- IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.
 - Target: Disappearance of Starting Material (SM) peak.
 - Acceptance Criteria: SM < 1.0% area.

Step 4: Workup & Isolation

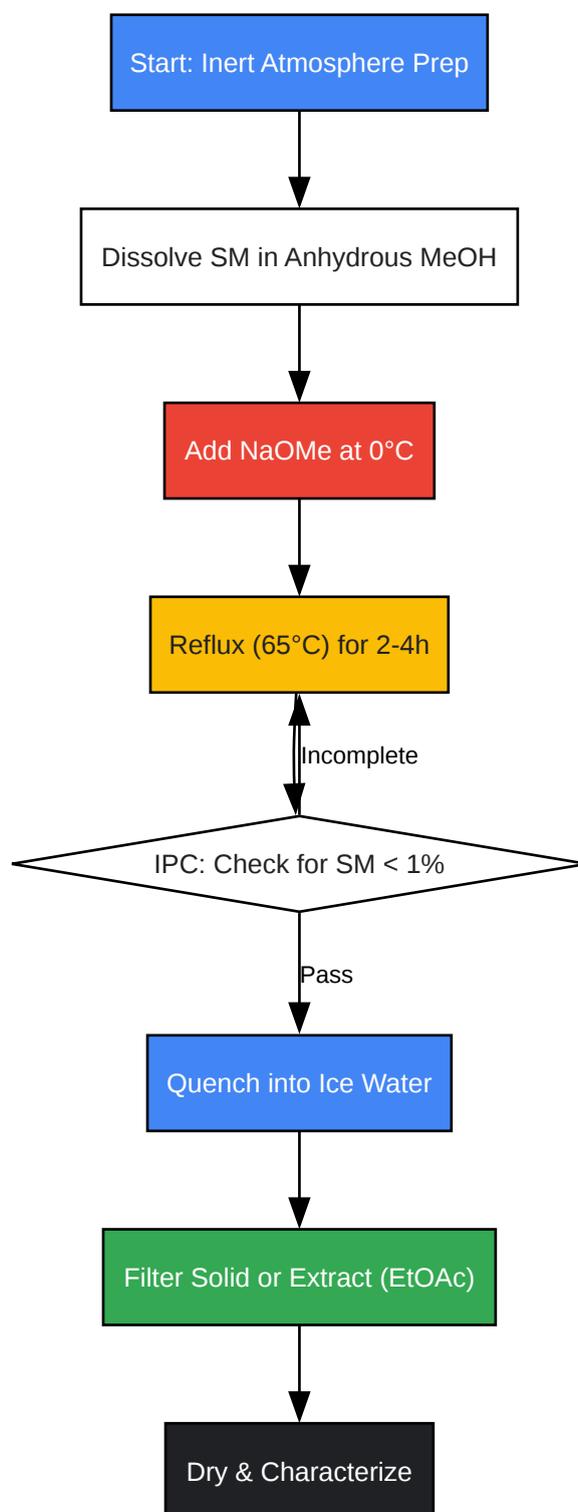
- Quench: Cool the reaction mixture to RT. Slowly pour the mixture into Ice-Water (20 volumes) with vigorous stirring.
 - Safety: This step is exothermic.
- Precipitation (Preferred): In many cases, the product precipitates as a white/off-white solid upon water addition.
 - Stir for 30 minutes.

- Filter the solid using a Buchner funnel.
- Wash the cake with cold water (2 x 5 vol) to remove residual salts (NaCl) and alkalinity.
- Extraction (Alternative): If the product oils out or does not precipitate:
 - Extract with Ethyl Acetate (3 x 10 vol).
 - Wash combined organics with Brine.
 - Dry over Anhydrous
 - Concentrate in vacuo.^[5]

Step 5: Purification (If required)

- Recrystallization: Hot Ethanol or MeOH/Water mixture.
- Yield: Typical isolated yields range from 85% to 95%.

Workflow Diagram



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Figure 2: Operational workflow for the synthesis process.

Analytical Data & QC

To ensure the integrity of the synthesized material, compare against the following specifications.

Property	Specification	Method
Appearance	White to Off-white solid	Visual
Melting Point	94 - 98°C (Approximate)	Capillary Method
¹ H NMR (DMSO-d ₆)	δ 8.52 (d, 1H), 8.05 (d, 1H), 3.98 (s, 3H), 2.30 (s, 3H)	400 MHz NMR
MS (ESI)	[M+H] ⁺ = 149.1	LC-MS
Purity	> 98.0%	HPLC (254 nm)

Note on NMR Interpretation:

- The signal at 3.98 ppm (singlet, 3H) confirms the successful incorporation of the Methoxy (-OCH₃) group.
- The absence of broad singlets in the 7.0–8.0 ppm region helps rule out the amide hydrolysis byproduct.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete reaction or loss during workup.	Ensure reflux time is sufficient. Check aqueous layer pH; if too basic, product might be soluble or hydrolyzed.
Amide Impurity	Hydrolysis of Nitrile (-CN → -CONH ₂).	Ensure MeOH is anhydrous. Avoid prolonged exposure to aqueous base during quench. Keep quench temperature low.
Starting Material Remains	Old NaOMe reagent.	NaOMe absorbs moisture rapidly. Use fresh reagent or titrate before use.
Color Issue	Oxidation or metal contamination.	Ensure inert atmosphere (). Use high-purity solvents.

References

- Starting Material Data: PubChem. 2-Chloro-5-methylnicotinonitrile (CAS 66909-34-0).[6] National Library of Medicine. [Link](#)
- Target Compound Data: Sigma-Aldrich. **2-Methoxy-5-methylnicotinonitrile** Product Page. [Link](#) (Search CAS: 149379-73-7)
- Synthetic Methodology (Analogous): Process for the preparation of 2-alkoxy-nicotinonitriles.
- Safety Data: BLD Pharm. MSDS for **2-Methoxy-5-methylnicotinonitrile**. [Link](#)

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